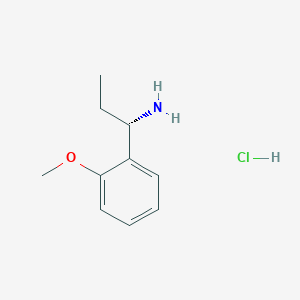

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHPGHAPKCHQY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468990 | |

| Record name | (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873893-95-9 | |

| Record name | (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: Structure, Synthesis, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, and modern analytical techniques for its characterization and quality control. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers. We will delve into stereoselective synthesis strategies, chromatographic and spectroscopic analytical methodologies, and potential pharmacological relevance, offering a valuable resource for professionals engaged in the exploration of novel therapeutics.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral primary amine (S)-1-(2-Methoxyphenyl)propan-1-amine. The structure features a propane backbone with a phenyl ring and an amine group at the first carbon (C1), and a methoxy group at the second position (ortho) of the phenyl ring. The "(S)" designation indicates the stereochemical configuration at the chiral center (C1).

The hydrochloride salt form is typically employed to enhance the compound's stability, crystallinity, and aqueous solubility, which are crucial properties for pharmaceutical development.

Chemical Structure Visualization:

Caption: 2D representation of this compound.

Physicochemical Properties (Predicted and Analog-Based):

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [2] |

| XlogP (Predicted) | 2.5268 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3][4] |

| Predicted Collision Cross Section ([M+H]⁺) | 136.6 Ų | [1] |

Synthesis Strategies

The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)propan-1-amine is a key challenge. Several strategies can be envisioned, primarily revolving around asymmetric synthesis or resolution of a racemic mixture.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic pathways to the target compound.

Asymmetric Reductive Amination (Proposed Protocol)

This approach aims to directly synthesize the desired (S)-enantiomer from a prochiral ketone.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methoxypropiophenone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere (N₂ or Ar), add a chiral catalyst or a chiral auxiliary.

-

Amine Source: Introduce an ammonia source, such as ammonium acetate or a protected amine.

-

Reduction: Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched free amine.

-

Salt Formation: Dissolve the purified (S)-amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Racemic Synthesis followed by Chiral Resolution (Proposed Protocol)

Experimental Protocol:

-

Racemic Synthesis: Synthesize the racemic amine via standard reductive amination of 2-methoxypropiophenone.

-

Resolution: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol) and add a chiral resolving agent, such as L-(+)-tartaric acid.

-

Diastereomeric Salt Formation: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

-

Isolation of Diastereomer: Isolate the precipitated salt by filtration.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (S)-amine.

-

Extraction and Purification: Extract the amine with an organic solvent and purify as needed.

-

Hydrochloride Salt Formation: Convert the purified (S)-amine to its hydrochloride salt as described previously.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of ortho-substitution), the methoxy group protons (a singlet around 3.8 ppm), the benzylic proton, the methylene protons of the propyl chain, and the methyl protons (a triplet). The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all ten carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would show the molecular ion peak for the free amine [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chiral chromatography is essential to determine the enantiomeric purity (enantiomeric excess, ee) of the final product.

-

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

-

Detection: UV detection is suitable due to the presence of the phenyl chromophore.

-

Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of the target compound.

Potential Pharmacological Relevance and Applications

While specific pharmacological data for this compound is not widely published, its structural features suggest potential interactions with various biological targets. The 1-arylpropanamine scaffold is present in numerous psychoactive compounds and other pharmaceuticals. The methoxy group can influence metabolic stability and receptor binding affinity.

-

Central Nervous System (CNS) Activity: Compounds with similar structures have shown activity at serotonin, dopamine, and norepinephrine receptors, suggesting potential applications in treating neurological and psychiatric disorders. For instance, analogs of 1-(2-methoxyphenyl)piperazine are known 5-HT1A serotonin antagonists.[5]

-

Cardiovascular Effects: Some chiral phenylethylamines and related compounds exhibit effects on adrenergic receptors, which could translate to cardiovascular activity.

-

Chiral Building Block: This compound can serve as a valuable chiral intermediate for the synthesis of more complex drug candidates, where the stereochemistry at the amine-bearing carbon is crucial for the final product's efficacy and safety.[6]

Conclusion

This compound is a chiral molecule with significant potential in drug discovery and development. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous compounds. The proposed synthetic routes, utilizing either asymmetric synthesis or chiral resolution, offer practical pathways for obtaining this enantiomerically pure compound. The detailed analytical methodologies, particularly chiral HPLC, are crucial for ensuring the quality and stereochemical integrity of the final product. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (S)-1-(2-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information.

-

Benchchem. A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.

-

Mokrosz, M. J., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 35(13), 2369–2374.

-

Lead Sciences. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

-

PubChemLite. (s)-1-(2-methoxyphenyl)propan-1-amine.

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100.

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.

-

Benchchem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.

-

PubChem. Methoxyphenamine Hydrochloride. National Center for Biotechnology Information.

-

PubChem. (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information.

-

ResearchGate. Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis.

-

R&D Mate. This compound.

-

PubChemLite. 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride.

-

ResearchGate. 1H NMR spectrum of...

-

Sigma-Aldrich. 3-(4-Methoxyphenyl)propan-1-amine.

-

ChemScene. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

-

ChemScene. 1-(2-Methoxyphenyl)propan-1-amine.

-

ChemicalBook. (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride.

-

PubChem. Methoxyisopropylamine. National Center for Biotechnology Information.

-

PubChem. 2-Amino-1-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information.

-

PubChemLite. 2-(2-methoxyphenyl)propan-1-amine.

Sources

- 1. PubChemLite - (s)-1-(2-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of (S)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in how molecules interact with biological systems. For a chiral compound, different enantiomers can exhibit vastly different biological activities, with one being therapeutically active while the other may be inactive or even cause adverse effects. This underscores the necessity of producing single-enantiomer compounds for pharmaceutical applications. (S)-1-(2-Methoxyphenyl)propan-1-amine is a key chiral intermediate whose synthesis showcases the strategic application of modern asymmetric synthesis and classical resolution techniques to achieve high enantiopurity. This guide provides a detailed exploration of the scientifically sound and industrially relevant pathways for the synthesis of its hydrochloride salt, a common form for handling and formulation.

Strategic Approaches to the Synthesis of (S)-1-(2-Methoxyphenyl)propan-1-amine

The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)propan-1-amine can be broadly categorized into two main strategies: the direct asymmetric synthesis of the desired (S)-enantiomer and the synthesis of a racemic mixture followed by chiral resolution. Each approach has its own set of advantages and challenges, and the choice often depends on factors such as scale, cost, and available resources.

Pathway 1: Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination has emerged as one of the most efficient and direct methods for the synthesis of enantiomerically enriched amines from readily available ketones and aldehydes. This one-pot reaction, which combines the formation of an imine from a ketone and an amine with subsequent in-situ reduction, offers high atom economy and operational simplicity.

The logical starting point for this pathway is the prochiral ketone, 2-methoxypropiophenone. The core of the asymmetric induction lies in the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reduction of the imine intermediate.

Mechanism of Asymmetric Reductive Amination:

The reaction proceeds through the formation of an imine from 2-methoxypropiophenone and an amine source (such as ammonia or a protected amine equivalent). A chiral catalyst, often a transition metal complex with a chiral ligand, coordinates to the imine. The delivery of the hydride reducing agent is then directed to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an N-Sulfinyl Imine

A well-established method for asymmetric reductive amination involves the use of a chiral sulfinyl group as a chiral auxiliary. The starting N-tert-butylsulfinyl imine is prepared from 2-methoxypropiophenone and enantiomerically pure tert-butanesulfinamide. The subsequent diastereoselective reduction of the imine, followed by removal of the auxiliary, yields the desired chiral amine.[1]

Step 1: Synthesis of (S,E)-N-(1-(2-methoxyphenyl)propylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 2-methoxypropiophenone (1 equivalent) in an appropriate solvent such as THF, add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equivalents).

-

Add a Lewis acid catalyst, such as Ti(OEt)4 (2 equivalents), to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS until the starting ketone is consumed.

-

Cool the reaction to room temperature and quench with brine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure N-sulfinyl imine.

Step 2: Diastereoselective Reduction of the N-Sulfinyl Imine

-

Dissolve the purified N-sulfinyl imine (1 equivalent) in a suitable solvent like THF and cool the solution to -78 °C.

-

Slowly add a reducing agent, such as L-Selectride® (1.2 equivalents), to the solution.

-

Stir the reaction at low temperature for several hours, monitoring for the disappearance of the starting imine.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection to (S)-1-(2-Methoxyphenyl)propan-1-amine

-

Dissolve the crude sulfinamide from the previous step in methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or diethyl ether) and stir the mixture at room temperature.

-

Monitor the reaction for the cleavage of the sulfinyl group.

-

Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the amine. The free amine can be obtained by basification and extraction.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: The tert-butanesulfinyl group is highly effective in directing the stereochemical outcome of the nucleophilic addition of the hydride to the imine carbon due to its steric bulk and the ability of the sulfinyl oxygen to chelate with the reducing agent.[1]

-

Reducing Agent: L-Selectride® is a bulky reducing agent that provides high diastereoselectivity in the reduction of N-sulfinyl imines.

-

Deprotection: Acidic conditions are required to cleave the N-S bond to liberate the free amine.

Quantitative Data Summary (Illustrative):

| Step | Product | Typical Yield | Diastereomeric/Enantiomeric Excess |

| 1 | N-Sulfinyl Imine | 85-95% | N/A |

| 2 | N-Sulfinyl Amine | 90-98% | >98% de |

| 3 | (S)-Amine | >95% | >98% ee |

Diagram of Asymmetric Reductive Amination Workflow:

Caption: Workflow for asymmetric synthesis.

Pathway 2: Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of chiral amines with excellent enantioselectivity under mild reaction conditions.

Mechanism of Transaminase-Catalyzed Synthesis:

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone substrate. The reaction proceeds through a ping-pong bi-bi mechanism, where the PLP cofactor acts as an intermediate carrier of the amino group. The chirality of the product is determined by the specific stereochemical folding of the enzyme's active site.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Add the substrate, 2-methoxypropiophenone, typically dissolved in a co-solvent like DMSO to improve solubility.

-

Add the amino donor, such as isopropylamine, in excess.

-

Add the pyridoxal-5'-phosphate (PLP) cofactor.

-

Initiate the reaction by adding a suitable (S)-selective transaminase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC for the formation of the amine product and consumption of the ketone.

-

Once the reaction reaches the desired conversion, stop the reaction by adding a strong base (e.g., NaOH) to raise the pH.

-

Extract the product amine with an organic solvent (e.g., ethyl acetate or MTBE).

-

Dry the combined organic layers and concentrate to obtain the crude (S)-amine.

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of transaminase is crucial for achieving high enantioselectivity for the desired (S)-enantiomer. Screening of a panel of transaminases is often necessary to identify the optimal enzyme.

-

Amino Donor: Isopropylamine is a common and cost-effective amino donor that is converted to acetone as a byproduct, which can be easily removed.

-

Co-solvent: The use of a co-solvent like DMSO helps to overcome the low aqueous solubility of the ketone substrate.

Quantitative Data Summary (Illustrative):

| Parameter | Value |

| Substrate Concentration | 10-50 g/L |

| Conversion | >95% |

| Enantiomeric Excess | >99% ee |

| Reaction Time | 12-24 hours |

Diagram of Biocatalytic Synthesis Workflow:

Caption: Biocatalytic synthesis workflow.

Pathway 3: Chiral Resolution of Racemic 1-(2-Methoxyphenyl)propan-1-amine

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

Mechanism of Chiral Resolution:

The reaction of a racemic amine, (R/S)-amine, with a single enantiomer of a chiral acid, for example, (R,R)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine]-[(R,R)-tartrate] and [(S)-amine]-[(R,R)-tartrate]. These diastereomers have different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized, leaving the other in the mother liquor.

Experimental Protocol: Chiral Resolution using (R,R)-(+)-Tartaric Acid

Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic 1-(2-methoxyphenyl)propan-1-amine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve (R,R)-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Age the mixture, often for several hours or overnight, to allow for complete crystallization of the less soluble diastereomer.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the amine in the crystallized salt can be enhanced by recrystallization from a suitable solvent.

Step 3: Liberation of the (S)-Amine

-

Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a base, such as aqueous sodium hydroxide, to the mixture with stirring until the pH is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine.

Causality Behind Experimental Choices:

-

Resolving Agent: Tartaric acid is a readily available and inexpensive chiral resolving agent. The choice between its (+) and (-) enantiomers depends on which diastereomeric salt has more favorable crystallization properties with the target amine.

-

Solvent: The solvent plays a critical role in the resolution process by influencing the solubilities of the diastereomeric salts. Methanol and ethanol are common choices for amine resolutions.

-

Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt.

Quantitative Data Summary (Illustrative):

| Parameter | Value |

| Recovery of (S)-amine | 35-45% (per resolution cycle) |

| Enantiomeric Excess | >98% ee (after recrystallization) |

| Resolving Agent | (R,R)-(+)-Tartaric Acid |

| Crystallization Solvent | Methanol |

Diagram of Chiral Resolution Workflow:

Caption: Chiral resolution workflow.

Final Step: Preparation of (S)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

The final step in the synthesis is the conversion of the enantiomerically pure free amine to its hydrochloride salt. This is often desirable as salts are typically more crystalline, stable, and easier to handle than the corresponding free bases.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified (S)-1-(2-methoxyphenyl)propan-1-amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol.[4]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) or bubble dry HCl gas through the solution with stirring.[4]

-

A precipitate of the hydrochloride salt will form.

-

Continue stirring in the cold for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the this compound product under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: It is important to use anhydrous solvents and reagents to prevent the incorporation of water into the final salt product.

-

Solvent Choice: The choice of solvent can influence the crystallinity and particle size of the resulting salt.

-

Method of HCl Addition: Using a solution of HCl in an organic solvent provides better control over the stoichiometry compared to bubbling HCl gas.

Quantitative Data Summary:

| Parameter | Value |

| Yield | >95% |

| Purity | >99% |

| Appearance | White to off-white crystalline solid |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several strategic pathways. Asymmetric synthesis, particularly through biocatalytic reductive amination, offers an elegant and environmentally friendly approach to directly obtain the desired enantiomer with high purity. For applications where the development of an asymmetric synthesis is not feasible or cost-effective, classical chiral resolution remains a powerful and reliable method. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as scale, cost, timeline, and the specific requirements of the target application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of chiral amines will remain a key area of research in the field of organic chemistry and drug development.

References

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Resolution of a Racemic Mixture. Science Learning Center. [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

-

Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses. [Link]

-

Stereochemistry - Stereoelectronics. University of Leeds. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Chiral Methoxyphenylpropanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of chiral methoxyphenylpropanamine, a class of compounds with significant potential in drug discovery and development. Recognizing the profound impact of stereochemistry on pharmacological activity, this document delves into the distinct characteristics of the enantiomers of methoxyphenylpropanamine, offering insights into their synthesis, analysis, and potential biological effects.

Introduction: The Significance of Chirality in Methoxyphenylpropanamine

Methoxyphenylpropanamine encompasses a group of chiral amines that are structurally related to amphetamine. The position of the methoxy group on the phenyl ring and the location of the amine group on the propanamine backbone give rise to several constitutional isomers, each with its own pair of enantiomers ((R) and (S) forms). The most studied of these are 1-(methoxyphenyl)propan-2-amine and 2-(methoxyphenyl)-1-propanamine.

The stereochemistry of these molecules is of paramount importance in a pharmacological context. It is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, a thorough understanding of the individual enantiomers is crucial for the development of safe and effective therapeutics. This guide will focus on providing the available technical data for these compounds to aid researchers in their endeavors.

Physicochemical Properties of Chiral Methoxyphenylpropanamine

The physical and chemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

The presence of an aromatic ring, a methoxy group, and a primary amine group defines the general physicochemical nature of methoxyphenylpropanamine. The amine group imparts basicity, allowing for the formation of salts with acids, which often have improved solubility and stability. The methoxy group and the phenyl ring contribute to the lipophilicity of the molecule.

Positional Isomers and Their Enantiomers

The two primary positional isomers of interest are:

-

1-(methoxyphenyl)propan-2-amine: The chiral center is at the carbon atom adjacent to the amine group. The methoxy group can be at the ortho-, meta-, or para- position of the phenyl ring.

-

2-(methoxyphenyl)-1-propanamine: The chiral center is at the carbon atom to which the phenyl ring is attached. Again, the methoxy group can be at various positions on the phenyl ring.

Tabulated Physicochemical Data

While experimentally determined data for all isomers is not comprehensively available in the public domain, the following tables summarize available predicted and experimental data for some key methoxyphenylpropanamine isomers. It is important to note that predicted values can differ from experimental findings.

Table 1: Physical Properties of Selected Methoxyphenylpropanamine Isomers

| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| 1-(2-methoxyphenyl)propan-2-amine | Racemic | C₁₀H₁₅NO | 165.23 | ~246.7 (Predicted) | Not available | Not available |

| 1-(4-methoxyphenyl)propan-2-amine | Racemic | C₁₀H₁₅NO | 165.23 | 253.7 ± 23.0 (Predicted) | Not available | Not available |

| (R)-1-(4-methoxyphenyl)propan-2-amine | R-enantiomer | C₁₀H₁₅NO | 165.23 | 258 (Predicted) | Not available | Not available |

| 1-(4-methoxyphenyl)propan-2-amine hydrochloride | Racemic Salt | C₁₀H₁₆ClNO | 201.69 | Not available | Not available | Slightly soluble in methanol and water[1]. |

| 2-(4-methoxyphenyl)propan-1-amine | Racemic | C₁₀H₁₅NO | 165.23 | Not available | Not available | Not available |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure methoxyphenylpropanamines is a critical step for their pharmacological evaluation. Synthesis strategies generally involve either the resolution of a racemic mixture or an asymmetric synthesis approach.

Synthesis of Racemic Methoxyphenylpropanamine

A common method for the synthesis of the racemic mixture is through reductive amination of the corresponding methoxyphenylpropanone. This involves reacting the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Action for Chiral Resolving Agents

Abstract

The resolution of enantiomers, a cornerstone of pharmaceutical development and stereochemistry, hinges on the conversion of a racemic mixture into separable diastereomers. This guide provides an in-depth exploration of the core mechanisms through which chiral resolving agents operate. Moving beyond a simple recitation of protocols, we will dissect the fundamental principles of diastereomer formation, focusing on the distinct physicochemical interactions that drive separation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical mechanisms and field-proven insights to empower rational design and troubleshooting of chiral resolution strategies.

The Fundamental Principle: From Indistinguishable to Differentiable

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[1] This identity makes their direct separation by standard laboratory techniques like crystallization or achiral chromatography impossible. The central strategy of chiral resolution is to introduce a single, pure enantiomer of a second chiral compound—the resolving agent—into this environment.

The reaction or interaction between the racemic mixture ((R)-analyte and (S)-analyte) and the chiral resolving agent (let's assume (R')-agent) creates a pair of diastereomers: [(R)-analyte-(R')-agent] and [(S)-analyte-(R')-agent]. Unlike the original enantiomers, these diastereomers have different spatial arrangements and, critically, different physical and chemical properties.[1][2] This induced differentiation is the key that unlocks their separation.

Sources

A Technical Guide to Enantiomer Separation by Diastereomeric Salt Formation

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. While numerous techniques exist for chiral resolution, the formation of diastereomeric salts followed by fractional crystallization remains a cornerstone of large-scale enantiomer separation in the pharmaceutical industry.[1] This enduring relevance stems from its relative simplicity, scalability, and cost-effectiveness when applicable.[2]

This in-depth technical guide provides a comprehensive exploration of the principles, experimental design, and practical execution of enantiomer separation via diastereomeric salt formation. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers to rationally design and troubleshoot their resolution processes.

The Fundamental Principle: Transforming the Inseparable into the Separable

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, including solubility. This makes their direct separation by classical techniques like crystallization impossible. The principle of diastereomeric salt formation elegantly circumvents this challenge by introducing a second chiral center through the reaction of the racemic mixture with an enantiomerically pure resolving agent.[3]

This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are not mirror images and consequently exhibit different physical properties, most notably, different solubilities in a given solvent.[2] This difference in solubility is the cornerstone of the separation, allowing for the selective crystallization of the less soluble diastereomeric salt.

The Critical Choice: Selecting the Resolving Agent

The success of a diastereomeric resolution hinges on the judicious selection of the resolving agent. This choice is often empirical, and a screening of several candidates is typically necessary to identify the most effective one.[4] The ideal resolving agent should:

-

Be readily available and inexpensive in high enantiomeric purity.

-

Efficiently form a stable, crystalline salt with the racemate.

-

Yield diastereomeric salts with a significant difference in solubility in a common solvent system.

-

Be easily recoverable for reuse to improve process economics. [2]

Commonly used resolving agents are chiral acids and bases. For the resolution of racemic bases (amines), chiral carboxylic acids or sulfonic acids are employed. Conversely, for the resolution of racemic acids, chiral bases are used.

| Resolving Agent Type | Examples | Target Racemate |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid, O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Racemic Amines |

| Chiral Bases | (-)-Brucine, (-)-Strychnine, (+)-Cinchonine, (R)-1-Phenylethylamine | Racemic Acids |

Field Insight: The structural rigidity and the presence of multiple interaction points (e.g., hydrogen bond donors and acceptors) in a resolving agent can often lead to better crystalline packing and greater differentiation in the crystal lattice energies of the diastereomeric salts, thereby enhancing the solubility difference.[5]

The Art of Crystallization: Solvent Selection and Process Control

The choice of solvent is as critical as the choice of resolving agent. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, leading to a high yield and enantiomeric excess of the desired enantiomer.[6] A systematic screening of a diverse range of solvents, including alcohols, ketones, esters, and their mixtures with water, is a crucial step in process development.[6]

Experimental Protocol: Screening for Optimal Solvent System

-

Preparation of Diastereomeric Salts: Prepare small, equimolar amounts of both diastereomeric salts by reacting the individual enantiomers of the target compound with the chosen resolving agent.

-

Solubility Measurement: In separate vials, add a known amount of each pure diastereomeric salt.

-

Solvent Addition: Incrementally add a specific solvent at a constant temperature (e.g., 25 °C) with stirring until the solid completely dissolves.

-

Data Recording: Record the volume of solvent required to dissolve each salt.

-

Solubility Calculation: Calculate the solubility of each salt in g/100 mL or other appropriate units.

-

Analysis: Compare the solubilities of the two diastereomeric salts in each solvent. A promising solvent will exhibit a large solubility ratio between the more soluble and the less soluble salt.[6]

| Solvent System | Solubility of Salt (R,R') (g/100mL) | Solubility of Salt (S,R') (g/100mL) | Solubility Ratio ((R,R')/(S,R')) |

| Methanol | 15.2 | 5.8 | 2.6 |

| Ethanol | 8.5 | 2.1 | 4.0 |

| Isopropanol | 4.1 | 0.9 | 4.6 |

| Acetone | 12.7 | 7.3 | 1.7 |

| Ethyl Acetate | 2.3 | 0.5 | 4.6 |

| Acetonitrile | 18.9 | 9.2 | 2.1 |

Note: The data presented here are for illustrative purposes and will vary depending on the specific diastereomeric salts and experimental conditions.

Once a suitable solvent system is identified, the crystallization process must be carefully controlled. Key parameters include:

-

Temperature Profile: Cooling crystallization is commonly employed, as the solubility of most diastereomeric salts is temperature-dependent. A slow and controlled cooling rate is crucial to promote the growth of pure crystals and prevent the co-precipitation of the more soluble diastereomer.[4]

-

Supersaturation: The level of supersaturation is the driving force for crystallization. It can be controlled by temperature, solvent composition (e.g., through the addition of an anti-solvent), or concentration.[7]

-

Seeding: Introducing a small amount of the pure, less soluble diastereomeric salt (seeding) can promote nucleation and control crystal growth, leading to a more consistent and efficient process.[8]

A Step-by-Step Guide to Diastereomeric Salt Resolution

The following protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid. This can be adapted for the resolution of a racemic acid with a chiral base.

Experimental Protocol: Resolution of a Racemic Amine

-

Salt Formation: Dissolve the racemic amine (1.0 equivalent) and the chiral resolving acid (typically 0.5 to 1.0 equivalent) in a minimal amount of the pre-determined optimal solvent, with gentle heating if necessary, to obtain a clear solution.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can enhance crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]

-

Drying: Dry the collected crystals under vacuum to a constant weight.

-

Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water. Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.[9]

-

Extraction and Purification: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.

The Power of Phase Diagrams: A Thermodynamic Perspective

For a more rigorous and predictive approach to designing a diastereomeric resolution, the construction and interpretation of ternary phase diagrams are invaluable tools. A ternary phase diagram graphically represents the solid-liquid equilibria of a three-component system: the two diastereomeric salts and the solvent, at a constant temperature and pressure.

By mapping the regions of solubility and solid-phase composition, the ternary phase diagram can be used to:

-

Determine the maximum theoretical yield of the desired diastereomer.

-

Identify the optimal starting composition of the racemic mixture and resolving agent.

-

Predict the outcome of the crystallization process under different conditions.

A detailed explanation of the construction and interpretation of ternary phase diagrams is beyond the scope of this introductory guide, but it is a powerful technique for process optimization, particularly in an industrial setting.[9]

Troubleshooting Common Challenges

Despite its conceptual simplicity, diastereomeric salt resolution can present practical challenges. Here are some common issues and potential solutions:

-

No Crystallization: The diastereomeric salts may be too soluble in the chosen solvent. Strategies to induce crystallization include screening for a less polar solvent, adding an anti-solvent, or attempting evaporative crystallization.[6]

-

"Oiling Out": The diastereomeric salt separates as a liquid instead of a solid. This can occur if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated. Lowering the crystallization temperature or adding more solvent can mitigate this issue.

-

Low Diastereomeric Excess (d.e.): This indicates poor separation of the two diastereomers. Optimizing the solvent system to maximize the solubility difference is key. Additionally, ensuring a slow cooling rate and efficient washing of the crystals can improve the d.e.

Conclusion: A Timeless Technique for Modern Drug Development

The separation of enantiomers by diastereomeric salt formation is a classic technique that continues to be a workhorse in the pharmaceutical industry. Its scalability and cost-effectiveness make it an attractive option for the large-scale production of single-enantiomer drugs.[1] By understanding the fundamental principles of diastereomer formation and solubility, and by systematically approaching the selection of resolving agents and the optimization of crystallization conditions, researchers can effectively harness this powerful technique. A thorough understanding of the underlying thermodynamics and kinetics, aided by tools such as phase diagrams, elevates the practice from a trial-and-error art to a rational and predictable scientific endeavor.

References

-

Semantic Scholar. (2013). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. [Link]

-

Royal Society of Chemistry. (n.d.). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm. [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

-

Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

-

ResearchGate. (n.d.). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. [Link]

-

Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

-

ResearchGate. (2025). Ternary and quaternary phase diagrams: Key tools for chiral resolution through solution cocrystallization. [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

-

Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

-

YouTube. (2020). Chiral Resolving agents. [Link]

-

National Institutes of Health. (2009). Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and.... PubMed. [Link]

-

ResearchGate. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]

-

MDPI. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. [Link]

-

Medium. (2018). Dot Language (graph based diagrams). [Link]

-

Graphviz. (2015). Drawing graphs with dot. [Link]

-

PlotDigitizer. (n.d.). How to Read a Ternary Diagram?. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

ACS Publications. (2023). High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates. Organic Letters. [Link]

-

nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. [Link]

-

Institut Magdeburg. (n.d.). Thermodynamics and crystallization kinetics. [Link]

-

aiche.org. (n.d.). Understanding a Reactive Crystallization Through Thermodynamic and Kinetic Modeling. [Link]

-

Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]

-

Wikipedia. (n.d.). Solubility table. [Link]

-

iupac.org. (n.d.). SOLUBILITY DATA SERIES. [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

InformIT. (2012). 1.8. Summary | Diagrams for Understanding Chemical Processes. [Link]

-

ACS Publications. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Solubility of Diastereomer A and Diastereomer B in selected solvent system. [Link]

Sources

- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thermodynamics and crystallization kinetics [mpi-magdeburg.mpg.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Commercial Sourcing and Quality Verification of (S)-1-(2-Methoxyphenyl)propan-1-amine HCl

Executive Summary

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral primary amine that serves as a high-value building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its defined stereochemistry is critical, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides drug development professionals and research scientists with a comprehensive framework for sourcing this compound, establishing robust quality control protocols, and understanding its primary applications. We will delve into the commercial supplier landscape, present detailed, self-validating analytical workflows for material verification, and outline its utility in synthetic chemistry.

Commercial Availability and Sourcing

(S)-1-(2-Methoxyphenyl)propan-1-amine HCl is readily available from a range of specialty chemical suppliers. Procurement for research-scale (mg to g) and process development-scale (kg) quantities is feasible. When selecting a supplier, researchers must look beyond mere availability and scrutinize the accompanying technical documentation, primarily the Certificate of Analysis (CoA), for lot-specific data on purity and stereochemical integrity.

Representative Supplier Specifications

The following table summarizes typical product specifications from various commercial vendors. It is imperative to note that this information is illustrative; always consult the vendor's specific product page and CoA before purchase.

| Supplier | Catalog Number | Purity Specification | Notes |

| BLDpharm | BD209556 (for R-isomer) | ≥95% | While this is for the R-isomer, it indicates availability of the series.[3] |

| Chem-Impex | 32470 (for related analog) | ≥98% (AT) | Data for a structurally related compound, indicating supplier capability.[4] |

| Molbase | 101290-65-7 (racemate) | 98% | Lists the racemic hydrochloride salt.[5] |

| ChemScene | CS-0216976 (for related analog) | ≥97% | Data for a related dimethylphenyl analog.[6] |

Note: The commercial landscape for specialty chemicals is dynamic. Direct inquiry with suppliers for the specific (S)-enantiomer is recommended.

Quality Control and Analytical Verification

The cornerstone of using a chiral intermediate is the rigorous confirmation of its identity, purity, and, most importantly, its enantiomeric purity. An incoming material that fails to meet specifications can jeopardize entire research campaigns. We propose a self-validating workflow that integrates documentation review with orthogonal analytical techniques.

QC Workflow Diagram

This workflow ensures that each batch of (S)-1-(2-Methoxyphenyl)propan-1-amine HCl is systematically evaluated before being released into the laboratory for use.

Caption: A systematic workflow for the quality control of incoming chiral amines.

Experimental Protocols

Protocol 3.2.1: Structural Confirmation via NMR Spectroscopy

-

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of organic molecules. The ¹H NMR spectrum confirms the presence and connectivity of all protons, while the ¹³C NMR spectrum verifies the carbon backbone. Purity is assessed by the absence of significant unidentifiable signals.

-

Methodology:

-

Accurately weigh 5-10 mg of the amine hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of at least 400 MHz.

-

Data Interpretation:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons (ortho-substituted pattern), the methoxy group (singlet, ~3.8 ppm), the methine proton (CH-N), the methylene protons (CH₂), and the methyl protons (CH₃). The integration of these signals should match a 1:3:1:2:3 ratio, respectively.

-

¹³C NMR: Confirm the presence of the expected number of aromatic and aliphatic carbon signals.

-

Purity: The baseline should be clean, with impurity peaks accounting for <2% of the total integral area.

-

-

Protocol 3.2.2: Enantiomeric Purity via Chiral Chromatography

-

Causality: Chiral chromatography is essential for separating and quantifying enantiomers.[7] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most common and reliable method.[1] The choice of a polysaccharide-based CSP is often a successful starting point for chiral amines.

-

Methodology:

-

Column: Select a polysaccharide-based CSP (e.g., Chiralpak® series).

-

Mobile Phase Development:

-

For HPLC (Normal Phase): A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine) is crucial to prevent peak tailing by interacting with acidic sites on the silica support.

-

For SFC: A mobile phase of CO₂ with a methanol co-solvent is highly effective for separating hydrochloride salts directly.[8]

-

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high-quality sample should exhibit an e.e. of ≥98%.

-

Protocol 3.2.3: Molecular Weight Verification via Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides a rapid and accurate determination of the molecular weight of the free base, confirming the compound's fundamental identity.

-

Methodology:

-

Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Data Interpretation: The expected mass for the protonated free base ([M+H]⁺) is m/z 166.12.[9] The observation of this ion confirms the molecular formula of the amine.

-

Applications in Drug Discovery and Development

The utility of (S)-1-(2-Methoxyphenyl)propan-1-amine HCl stems from its identity as a chiral synthon, a molecule that carries stereochemical information into a larger, more complex target.

Logical Application Pathways

Caption: The dual utility of the chiral amine in synthetic chemistry pathways.

-

As a Chiral Building Block: The primary amine serves as a nucleophilic handle for constructing larger molecules. It can be acylated, alkylated, or used in reductive aminations to install the (S)-1-(2-methoxyphenyl)propyl fragment. This is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR) where a specific 3D orientation is required for biological target engagement.[10]

-

As a Chiral Resolving Agent: The amine can be used to separate racemic mixtures of carboxylic acids.[11] By reacting the basic amine with a racemic acid, a pair of diastereomeric salts is formed. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, treatment with acid or base breaks the salt, liberating the enantiomerically pure acid and recovering the resolving agent.[11]

Conclusion

(S)-1-(2-Methoxyphenyl)propan-1-amine HCl is a commercially accessible and synthetically versatile chiral intermediate. Its effective use in a research and development setting is critically dependent on a robust quality control program. The analytical protocols outlined in this guide—NMR for structure, mass spectrometry for identity, and chiral chromatography for enantiomeric purity—provide a comprehensive, self-validating system to ensure material integrity. By implementing these verification steps, scientists can proceed with confidence in the application of this valuable building block for the synthesis of novel, enantiomerically pure molecules.

References

-

Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Available at: [Link]

-

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Lead Sciences. Available at: [Link]

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.

- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

(s)-1-(2-methoxyphenyl)propan-1-amine. PubChem. Available at: [Link]

-

(S)-2-Methoxypropan-1-amine hydrochloride. AbacipharmTech. Available at: [Link]

-

1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Molbase. Available at: [Link]

-

Tetrahydromethylphthalic anhydride. PubChem. Available at: [Link]

-

(2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. Available at: [Link]

-

PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. molbase.com [molbase.com]

- 6. chemscene.com [chemscene.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - (s)-1-(2-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

Chiral Amines in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the chirality of a molecule is inextricably linked to its biological activity and safety.[1][2] Chiral amines have emerged as a cornerstone in this endeavor, serving as versatile and powerful tools for inducing stereoselectivity in a vast array of chemical transformations.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of chiral amines in asymmetric synthesis. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings, practical applications, and field-proven insights that govern the selection and implementation of these critical reagents. We will explore their function as catalysts in the burgeoning field of organocatalysis, their utility as transiently incorporated chiral auxiliaries, and their classical application as agents for the resolution of racemic mixtures.[5][6][7] This guide is designed for the practicing researcher, scientist, and drug development professional, offering not only a comprehensive theoretical framework but also detailed, actionable protocols and comparative data to inform experimental design and accelerate innovation.

The Three Pillars of Asymmetric Induction with Chiral Amines

Chiral amines exert their influence on the stereochemical outcome of a reaction through three primary modalities: as catalysts, as auxiliaries, and as resolving agents. While distinct in their approach, each leverages the inherent chirality of the amine to create a diastereomeric interaction that ultimately manifests as an enantiomeric excess in the final product.

Chiral Amines as Organocatalysts: The Rise of Metal-Free Asymmetry

The advent of organocatalysis, utilizing small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis.[8] Chiral amines, particularly secondary and primary amines, are central to this field, operating through two primary activation modes: enamine catalysis and iminium ion catalysis .[9] These pathways mimic the strategies employed by nature's own catalysts, enzymes, to achieve remarkable levels of stereocontrol under mild and often environmentally benign conditions.[1]

1.1.1 Enamine Catalysis: Activating Carbonyls as Nucleophiles

In enamine catalysis, a chiral secondary amine reversibly reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[7][9] This activation strategy effectively raises the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile capable of reacting with a range of electrophiles.[10] The chiral environment of the amine catalyst dictates the facial selectivity of the subsequent bond-forming step.[11]

Mechanism of Enamine Catalysis

The catalytic cycle begins with the condensation of a chiral secondary amine catalyst with a carbonyl compound to form an iminium ion, which then deprotonates to yield the key enamine intermediate. This nucleophilic enamine attacks an electrophile, forming a new carbon-carbon bond and generating a new iminium ion. Finally, hydrolysis releases the α-functionalized carbonyl product and regenerates the chiral amine catalyst.[1][9]

Caption: General catalytic cycle for enamine catalysis.

1.1.2 Iminium Ion Catalysis: Activating α,β-Unsaturated Systems as Electrophiles

Conversely, iminium ion catalysis is employed to activate α,β-unsaturated aldehydes and ketones.[12][13] The condensation of a chiral secondary amine with these substrates forms an electrophilic iminium ion. This process lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl compound, enhancing its susceptibility to attack by nucleophiles at the β-position.[14] The steric environment of the chiral amine effectively shields one face of the molecule, directing the incoming nucleophile to the other.[12]

Mechanism of Iminium Ion Catalysis

The catalytic cycle is initiated by the formation of an iminium ion from a chiral secondary amine and an α,β-unsaturated carbonyl compound. This activated electrophile then reacts with a nucleophile. The resulting enamine intermediate is hydrolyzed to release the β-functionalized product and regenerate the catalyst.

Caption: General catalytic cycle for iminium ion catalysis.

Chiral Auxiliaries: Stoichiometric Stereocontrol

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7][15] After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. Chiral amines and their derivatives, such as the widely used Evans oxazolidinones derived from amino acids, are exemplary in this regard.[16][17] The high degree of stereoselectivity achieved is due to the formation of a rigid, chelated intermediate where one face of the reactive center is sterically shielded by the auxiliary.[18]

Chiral Resolving Agents: Separating Enantiomers

The classical approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture.[6] This method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[19] Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography.[6][16] Chiral amines are frequently used as basic resolving agents for racemic acids, forming diastereomeric salts that often exhibit differential solubility.[4][20]

Chiral Amines in Action: Key Applications and Protocols

The true utility of chiral amines is best illustrated through their application in key carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex molecules.

The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds. The use of the simple amino acid L-proline as a catalyst for the direct asymmetric aldol reaction was a landmark discovery in organocatalysis.[5]

Comparative Performance of Chiral Amine Catalysts in the Aldol Reaction

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |

| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | |

| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | - | up to 46 | [21] |

| Diphenylprolinol silyl ether | Benzaldehyde | Cyclohexanone | Toluene | 99 | 99 | [9] |

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction [21]

-

Reaction Setup: To a vial containing anhydrous acetone (1.0 mL), add the aldehyde (0.5 mmol) and L-proline (0.1 mmol, 20 mol%).

-

Reaction Conditions: Stir the mixture at -25 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:3) to afford the pure aldol adduct.

The Asymmetric Michael Addition: Conjugate Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. Chiral primary and secondary amines are highly effective catalysts for the enantioselective addition of aldehydes and ketones to nitroalkenes and other Michael acceptors.[22][23]

Comparative Performance of Chiral Amine Catalysts in the Michael Addition to Nitroalkenes

| Catalyst | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) | Reference |

| Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 87 | 99 | [9] |

| Primary amine-thiourea | Acetophenone | trans-β-Nitrostyrene | Toluene | 95 | 94 | [23] |

| Cinchona-based primary amine | Isobutyraldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 98 | 99 | [24] |

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene [9]

-

Reaction Setup: In a dry vial, dissolve the chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 0.1 mmol, 20 mol%) and a carboxylic acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 20 mol%) in the solvent (e.g., toluene, 1.0 mL).

-

Addition of Reactants: Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 10 minutes at room temperature. Then, add the nitroalkene (0.5 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for the time required for completion (monitored by TLC).

-

Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.

The Asymmetric Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral amines, particularly those derived from cinchona alkaloids, can act as bifunctional catalysts, activating both the diene and the dienophile to achieve high levels of enantioselectivity.[19][20]

Proposed Activation in a Cinchona Alkaloid-Catalyzed Diels-Alder Reaction

In this model, the basic quinuclidine nitrogen of the cinchona alkaloid acts as a Brønsted base, deprotonating the diene (a 2-pyrone derivative) to increase its HOMO energy. Simultaneously, the hydroxyl group at the C6' position acts as a Brønsted acid, hydrogen bonding to the dienophile and lowering its LUMO energy. This dual activation brings the reactants into close proximity within a chiral environment, directing the stereochemical outcome.[20]

Caption: Bifunctional activation model in a cinchona alkaloid-catalyzed Diels-Alder reaction.

Diastereoselective Alkylation Using Chiral Auxiliaries

Evans oxazolidinones are among the most reliable chiral auxiliaries for the diastereoselective alkylation of enolates.[16][17] The auxiliary is first acylated, and the resulting imide is then deprotonated to form a rigid Z-enolate, which is chelated to the metal cation (typically lithium or sodium). The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[17]

Experimental Protocol: Diastereoselective Alkylation of an Evans Auxiliary [25]

-

Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of sodium hexamethyldisilazide (NaHMDS, 2.0 M in THF, 2.0 equiv) dropwise. Stir the mixture at -78 °C for 45-90 minutes.

-

Alkylation: Add the alkyl halide (2.0 equiv) to the enolate solution at -78 °C. Allow the reaction to proceed until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for acids, LiBH₄ for alcohols) to yield the enantiomerically enriched product.

Resolution of a Racemic Acid: The Case of Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is typically sold as a racemic mixture. However, its therapeutic activity resides primarily in the (S)-enantiomer.[26] A classic method for resolving racemic ibuprofen involves diastereomeric salt formation with a chiral amine, such as (S)-(-)-α-methylbenzylamine.[4]

Workflow for the Resolution of Racemic Ibuprofen

Caption: Step-by-step workflow for the chiral resolution of racemic ibuprofen.

Experimental Protocol: Resolution of Racemic Ibuprofen [4][27]

-

Salt Formation: Dissolve racemic ibuprofen (1.0 equiv) in a suitable solvent mixture (e.g., methanol/water). Heat the solution to approximately 75-85 °C.

-

Addition of Resolving Agent: Slowly add one molar equivalent of (S)-(-)-α-phenethylamine dropwise to the heated solution. A precipitate should form.

-

Crystallization: Maintain the mixture at 75-85 °C for about one hour, then allow it to cool slowly to room temperature to facilitate crystallization.

-

Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid with a small amount of ice-cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched ibuprofen. Collect the solid by vacuum filtration.

-

Analysis: Determine the enantiomeric excess of the product using polarimetry or chiral HPLC.

Conclusion and Future Outlook